Buquinolato

Descripción general

Descripción

Buquinolato es un compuesto químico conocido por su uso como agente anticoccidial en medicina veterinaria. Se utiliza principalmente para prevenir y tratar la coccidiosis, una enfermedad parasitaria que afecta los tractos intestinales de los animales, particularmente las aves de corral .

Aplicaciones Científicas De Investigación

Buquinolato tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Buquinolato ejerce sus efectos al interrumpir el transporte de electrones en el sistema citocromo de las mitocondrias en la coccidia . Esta interrupción inhibe la producción de energía en los parásitos, lo que lleva a su muerte. El compuesto se dirige específicamente a las vías mitocondriales involucradas en el transporte de electrones, lo que lo hace eficaz contra los parásitos coccidianos .

Compuestos Similares:

Decoquinato: Otro compuesto de quinolona utilizado como agente anticoccidial.

Amquinolato: Un derivado de quinolina con propiedades anticoccidiales similares.

Metil benzoquate: Un compuesto con un modo de acción similar contra los parásitos coccidianos.

Singularidad: this compound es único en su rápido desarrollo de resistencia en los parásitos coccidianos, que puede ocurrir después de un solo pasaje experimental . Esta característica lo distingue de otros compuestos similares, que pueden tardar más en inducir resistencia. Además, la focalización específica del sistema citocromo en las mitocondrias de this compound lo diferencia de otros agentes anticoccidiales que pueden tener diferentes mecanismos de acción .

Análisis Bioquímico

Biochemical Properties

Buquinolate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in metabolic pathways. It has been observed to interact with various biomolecules, including enzymes that are crucial for cellular metabolism. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, Buquinolate has been shown to inhibit certain enzymes, leading to a reduction in the metabolic activity of pathogens .

Cellular Effects

Buquinolate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Buquinolate has been found to affect the signaling pathways involved in cell growth and proliferation. This modulation can lead to changes in gene expression, resulting in altered cellular functions. Additionally, Buquinolate impacts cellular metabolism by inhibiting key enzymes, thereby disrupting the metabolic processes essential for cell survival .

Molecular Mechanism

The molecular mechanism of Buquinolate involves its interaction with biomolecules at the molecular level. Buquinolate binds to specific enzymes, inhibiting their activity and leading to a cascade of biochemical changes. This inhibition can result in the disruption of metabolic pathways, ultimately affecting cellular function. Furthermore, Buquinolate has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These changes at the molecular level contribute to the overall effects of Buquinolate on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Buquinolate have been observed to change over time. The stability and degradation of Buquinolate are critical factors that influence its long-term effects on cellular function. Studies have shown that Buquinolate remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to Buquinolate can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of Buquinolate vary with different dosages in animal models. At lower doses, Buquinolate has been found to be effective in controlling coccidiosis infections without causing significant adverse effects. At higher doses, Buquinolate can exhibit toxic effects, including damage to liver and kidney tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity .

Metabolic Pathways

Buquinolate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been shown to affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can disrupt the balance of metabolic pathways, resulting in altered cellular function. Understanding the metabolic pathways influenced by Buquinolate is crucial for elucidating its overall biochemical effects .

Transport and Distribution

The transport and distribution of Buquinolate within cells and tissues are mediated by specific transporters and binding proteins. Buquinolate is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy. Studies have shown that Buquinolate can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

Buquinolate exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. The subcellular localization of Buquinolate is essential for its interaction with specific enzymes and proteins, thereby influencing its overall biochemical effects. Understanding the subcellular distribution of Buquinolate provides insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Buquinolato se puede sintetizar mediante la ciclización del 3,4-diisobutoxianilinometilenmalonato de dietilo con ésteres de ácido fosfórico . La reacción generalmente implica calentar los reactivos en condiciones controladas para facilitar el proceso de ciclización.

Métodos de Producción Industrial: La producción industrial de this compound implica el uso de reactores químicos a gran escala donde los reactivos se mezclan y se calientan a la temperatura deseada. El producto luego se purifica a través de diversas técnicas como la cristalización y la filtración para obtener el compuesto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: Buquinolato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: this compound se puede reducir utilizando agentes reductores adecuados para producir diferentes formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan para las reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir compuestos de hidroquinolina .

Comparación Con Compuestos Similares

Decoquinate: Another quinolone compound used as an anticoccidial agent.

Amquinolate: A quinoline derivative with similar anticoccidial properties.

Methyl benzoquate: A compound with a similar mode of action against coccidian parasites.

Uniqueness: Buquinolate is unique in its rapid development of resistance in coccidian parasites, which can occur after a single experimental passage . This characteristic distinguishes it from other similar compounds, which may take longer to induce resistance. Additionally, buquinolate’s specific targeting of the cytochrome system in mitochondria sets it apart from other anticoccidial agents that may have different mechanisms of action .

Propiedades

IUPAC Name |

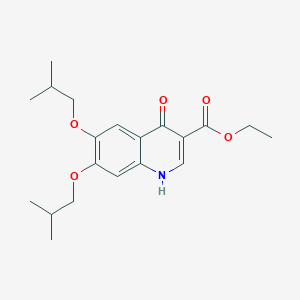

ethyl 6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVXOXRUTDAKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041689 | |

| Record name | Buquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5486-03-3 | |

| Record name | Buquinolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buquinolate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buquinolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUQUINOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buquinolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUQUINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFL71K7PU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does buquinolate administration interfere with the development of host immunity to coccidiosis?

A1: No, buquinolate does not appear to hinder the development of host immunity. [, ] Chickens treated with buquinolate still develop immunity to subsequent infections, likely due to the passage of small numbers of oocysts, which contribute to immune system stimulation. [, ]

Q2: What is the molecular formula and weight of buquinolate?

A2: Buquinolate has the molecular formula C21H25NO5 and a molecular weight of 375.4 g/mol. []

Q3: Is there spectroscopic data available for buquinolate?

A3: While the provided research does not delve into detailed spectroscopic analysis, one study describes a spectrophotofluorometric method for determining buquinolate in poultry tissues and eggs. [] This suggests that buquinolate possesses fluorescent properties that can be utilized for analytical purposes.

Q4: How does the particle size of buquinolate affect its efficacy?

A4: Research indicates that micronized buquinolate, with a smaller particle size (around 1.6 - 1.8 μm), demonstrates superior coccidiostatic activity compared to milled buquinolate with larger particles (around 6.1 μm). [] This difference in efficacy is particularly noticeable at concentrations below the recommended use level. []

Q5: Does buquinolate exhibit any catalytic properties?

A5: The provided research focuses solely on buquinolate's anticoccidial properties. There is no mention of any catalytic activity associated with this compound.

Q6: Have computational methods been used to study buquinolate?

A6: The provided research predates the widespread use of computational chemistry in drug discovery. There is no mention of simulations, calculations, or QSAR models related to buquinolate.

Q7: Are there specific formulation strategies used to enhance the stability or bioavailability of buquinolate?

A7: The research primarily discusses buquinolate administration through feed. [, , , , , , ] While specific formulation strategies aren't extensively discussed, one study mentions that micronization (reducing particle size) enhances buquinolate's efficacy, suggesting its impact on bioavailability. []

Q8: What are the regulations surrounding the use of buquinolate in animal feed?

A8: While specific regulations aren't discussed in the provided research, the studies highlight the importance of determining buquinolate residues in edible tissues like poultry and eggs. [, ] This implies the existence of regulatory limits on buquinolate residues to ensure consumer safety.

Q9: What is known about the absorption, distribution, metabolism, and excretion of buquinolate in chickens?

A9: One study investigated the distribution of carbon-14 labeled buquinolate in chickens. [] The findings showed rapid absorption and distribution to various tissues with excretion primarily through feces. The liver and kidneys showed a higher accumulation of the drug and its metabolites. []

Q10: How is the efficacy of buquinolate evaluated?

A10: Buquinolate's efficacy is primarily assessed through in vivo studies using chickens experimentally infected with various Eimeria species. [, , , , , , , , , , ] Researchers monitor parameters like mortality rate, weight gain, severity of intestinal lesions, and oocyst output to determine the drug's effectiveness. [, , , , , , , , , , ]

Q11: Can coccidia develop resistance to buquinolate?

A11: Yes, several studies demonstrated the development of buquinolate resistance in Eimeria tenella strains after repeated exposure to the drug. [, , ] This resistance appears to be stable and transmissible through oocysts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.